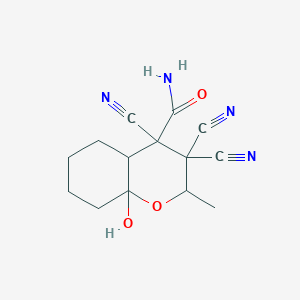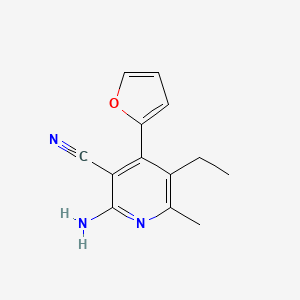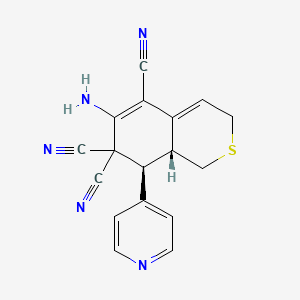![molecular formula C16H14N6O3 B14944233 3-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14944233.png)
3-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound featuring multiple heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER typically involves multi-step organic reactions. The process often begins with the preparation of the pyrrole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid
- 4-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl butanoic acid
- 4-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-yl butanoic acid
Uniqueness
2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H14N6O3 |
|---|---|
分子量 |
338.32 g/mol |
IUPAC名 |
3-[5-(3,4-dimethoxyphenyl)triazol-1-yl]-4-pyrrol-1-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C16H14N6O3/c1-23-13-6-5-11(9-14(13)24-2)12-10-17-20-22(12)16-15(18-25-19-16)21-7-3-4-8-21/h3-10H,1-2H3 |
InChIキー |
MDCIKQBTBZWJTO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CN=NN2C3=NON=C3N4C=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944183.png)

![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)



![N-(4-fluorobenzyl)-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14944217.png)

![7-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944227.png)
![7-(2,4-difluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14944234.png)
![2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14944241.png)
